
2-(Fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(Fluorométhyl)-6-(hydroxyméthyl)oxane-2,3,4,5-tétraol est un composé chimique de formule moléculaire C6H11FO5. Ce composé est caractérisé par la présence d'un groupe fluorométhyl et d'un groupe hydroxyméthyl liés à un cycle oxane, qui est un cycle à six chaînons contenant un atome d'oxygène.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du 2-(Fluorométhyl)-6-(hydroxyméthyl)oxane-2,3,4,5-tétraol implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence par la sélection de matières premières appropriées, telles que des précurseurs fluorométhyliques et des précurseurs hydroxyméthyliques.
Conditions de réaction : Les conditions de réaction impliquent souvent l'utilisation de catalyseurs, de solvants et de conditions spécifiques de température et de pression pour faciliter la formation du composé souhaité.
Purification : Après la réaction, le produit est purifié à l'aide de techniques telles que la chromatographie ou la recristallisation pour obtenir le composé pur.
Méthodes de production industrielle
Dans un environnement industriel, la production de 2-(Fluorométhyl)-6-(hydroxyméthyl)oxane-2,3,4,5-tétraol peut impliquer des réacteurs à grande échelle et des procédés à flux continu pour assurer une synthèse efficace et rentable. L'utilisation de systèmes automatisés et de techniques analytiques avancées permet de surveiller l'avancement de la réaction et de garantir la qualité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(Fluorométhyl)-6-(hydroxyméthyl)oxane-2,3,4,5-tétraol subit différents types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxyméthyl peut être oxydé pour former les aldéhydes ou les acides carboxyliques correspondants.
Réduction : Le composé peut subir des réactions de réduction pour former des alcools ou d'autres produits réduits.
Substitution : Le groupe fluorométhyl peut participer à des réactions de substitution, où l'atome de fluor est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Agents réducteurs : Le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont des agents réducteurs couramment utilisés.
Réactifs de substitution : Les nucléophiles tels que les ions hydroxyde (OH-) ou les amines (NH2-) peuvent être utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyméthyl peut produire des aldéhydes ou des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
Le 2-(Fluorométhyl)-6-(hydroxyméthyl)oxane-2,3,4,5-tétraol a plusieurs applications de recherche scientifique, notamment :
Chimie : Le composé est utilisé comme élément constitutif dans la synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Il est étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : La recherche est en cours pour explorer ses applications thérapeutiques potentielles, y compris son utilisation comme candidat médicament ou agent de diagnostic.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse d'autres produits chimiques.
Mécanisme d'action
Le mécanisme d'action du 2-(Fluorométhyl)-6-(hydroxyméthyl)oxane-2,3,4,5-tétraol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe fluorométhyl peut participer à des liaisons hydrogène et à d'autres interactions avec les biomolécules, tandis que le groupe hydroxyméthyl peut subir des transformations métaboliques. Ces interactions et transformations contribuent aux effets biologiques et chimiques du composé.
Applications De Recherche Scientifique
2-(Fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a diagnostic agent.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of 2-(Fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol involves its interaction with specific molecular targets and pathways. The fluoromethyl group can participate in hydrogen bonding and other interactions with biomolecules, while the hydroxymethyl group can undergo metabolic transformations. These interactions and transformations contribute to the compound’s biological and chemical effects.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(Hydroxyméthyl)oxane-2,3,4,5-tétraol : Ce composé ne contient pas le groupe fluorométhyl et possède des propriétés chimiques et une réactivité différentes.
2-(Chlorométhyl)-6-(hydroxyméthyl)oxane-2,3,4,5-tétraol : Semblable au composé cible, mais avec un groupe chlorométhyl au lieu d'un groupe fluorométhyl.
2-(Bromométhyl)-6-(hydroxyméthyl)oxane-2,3,4,5-tétraol : Contient un groupe bromométhyl, ce qui conduit à une réactivité et des applications différentes.
Unicité
Le 2-(Fluorométhyl)-6-(hydroxyméthyl)oxane-2,3,4,5-tétraol est unique en raison de la présence du groupe fluorométhyl, qui confère des propriétés chimiques distinctes telles qu'une stabilité et une réactivité accrues. L'électronégativité et la petite taille de l'atome de fluor contribuent au comportement unique du composé dans les systèmes chimiques et biologiques.
Propriétés
Formule moléculaire |
C7H13FO6 |
|---|---|
Poids moléculaire |
212.17 g/mol |
Nom IUPAC |
2-(fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C7H13FO6/c8-2-7(13)6(12)5(11)4(10)3(1-9)14-7/h3-6,9-13H,1-2H2 |
Clé InChI |
WPIQISZVEADZMX-UHFFFAOYSA-N |
SMILES canonique |
C(C1C(C(C(C(O1)(CF)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



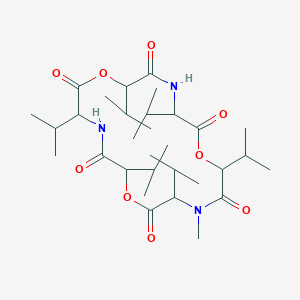
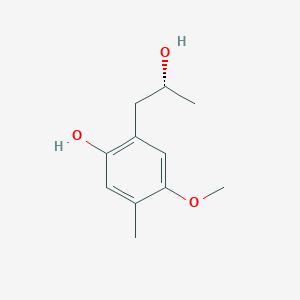
![Methyl 5-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-2-nitrobenzoate](/img/structure/B12285921.png)



![N-(3,3-dimethylbutan-2-yl)-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B12285933.png)
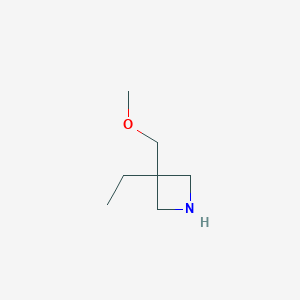
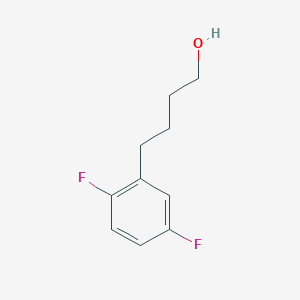

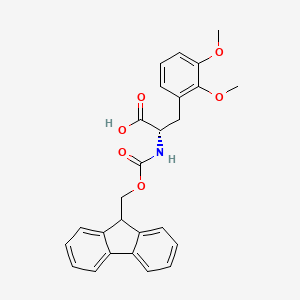
![2-[Fluoro(diphenyl)methyl]pyrrolidine](/img/structure/B12285964.png)

